5-Tert-butyl-2-methylbenzene-1-sulfonamide
CAS No.: 7155-00-2
Cat. No.: VC21295183
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7155-00-2 |
|---|---|
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.33 g/mol |
| IUPAC Name | 5-tert-butyl-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H17NO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3,(H2,12,13,14) |
| Standard InChI Key | GDAZNHHHMOTQGK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |
Introduction
Chemical Identity and Basic Properties
5-Tert-butyl-2-methylbenzene-1-sulfonamide is an aromatic sulfonamide characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a sulfonamide functionality. The compound is part of the broader class of primary sulfonamides, which have significant importance in medicinal chemistry and organic synthesis.
Identification Parameters
The compound is unambiguously identified through several standardized parameters as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 7155-00-2 |
| IUPAC Name | 5-tert-butyl-2-methylbenzenesulfonamide |
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.33 g/mol |
| Standard InChIKey | GDAZNHHHMOTQGK-UHFFFAOYSA-N |
| PubChem Compound ID | 245582 |
| Property | Description |
|---|---|
| Physical Appearance | Not explicitly described in available literature |
| Solubility | Limited solubility in chloroform; better solubility in acetone (based on observations in synthesis studies) |
| Chirality | Achiral in its primary form |
| Commercial Purity | Typically available at NLT (Not Less Than) 97% purity |
The solubility profile suggests that the compound exhibits behavior typical of sulfonamides, with moderate solubility in polar aprotic solvents . The high commercial purity standard indicates its importance in research applications where contaminants could interfere with experimental outcomes.
Structural Characteristics
The molecular structure of 5-tert-butyl-2-methylbenzene-1-sulfonamide features several key functional groups that contribute to its chemical behavior and potential applications.
Structural Features
The compound consists of a benzene ring with three substituents:
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A tert-butyl group at position 5
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A methyl group at position 2
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A sulfonamide group (-SO2NH2) at position 1
This arrangement creates a molecule with unique steric and electronic properties. The tert-butyl group is bulky and electron-donating, while the sulfonamide group is electron-withdrawing. This combination affects the reactivity pattern of the aromatic ring and the acidity of the sulfonamide protons.
Molecular Representation
The structure can be represented in various formats for different computational and chemical database purposes:
| Representation | Value |
|---|---|
| SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |
| Standard InChI | InChI=1S/C11H17NO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3,(H2,12,13,14) |
These representations are critical for computational chemistry applications, structure searching, and database indexing in chemical informatics. The SMILES notation particularly provides a compact and readable linear notation that captures the compound's 2D structure.
Synthesis Methods
The synthesis of 5-tert-butyl-2-methylbenzene-1-sulfonamide typically follows established procedures for primary sulfonamide preparation, though specific literature on this exact compound's synthesis is somewhat limited.
Traditional Synthesis Approaches
The most common approach to synthesizing this compound involves the reaction of 5-tert-butyl-2-methylbenzenesulfonyl chloride with ammonia or an amine. This is consistent with classical methods for preparing primary sulfonamides:
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Preparation of the sulfonyl chloride intermediate from the corresponding aromatic compound
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Reaction of the sulfonyl chloride with ammonia or ammonium hydroxide
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Purification of the resulting sulfonamide product
This synthetic pathway typically yields the desired product with good efficiency under appropriate conditions.
Applications and Research Context
5-Tert-butyl-2-methylbenzene-1-sulfonamide has several potential applications based on its structural features and the general utility of sulfonamides in various fields.
Research Gaps and Future Directions
The analysis of available literature reveals several areas where additional research on 5-tert-butyl-2-methylbenzene-1-sulfonamide could be valuable.
Unexplored Research Areas
Several aspects of this compound warrant further investigation:
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Detailed structure-activity relationship (SAR) studies comparing this compound with similar sulfonamides
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Exploration of its potential as a pharmacophore in drug discovery
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Development of optimized synthetic routes with improved yields and simplified purification
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Investigation of its reactivity profile and potential for derivatization
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Assessment of biological activities, particularly antimicrobial properties that are common among sulfonamides
These research directions could enhance understanding of the compound's utility and applications.
Analytical Characterization Needs
More comprehensive analytical characterization would benefit the scientific community:
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Complete spectroscopic data (NMR, IR, MS)
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X-ray crystallographic analysis to confirm three-dimensional structure
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Detailed solubility profiles in various solvents
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Stability studies under different environmental conditions
Such characterization would facilitate more effective use of this compound in research and synthesis applications.
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